Falnidamol

Descripción general

Descripción

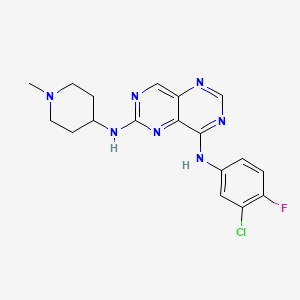

Falnidamol is a pyrimido-pyrimidine compound with antitumor activity . It has been used in trials studying the treatment of unspecified adult solid tumors . The molecular formula of Falnidamol is C18H19ClFN7 .

Molecular Structure Analysis

The molecular weight of Falnidamol is 387.8 g/mol . The IUPAC name is 4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine . The InChI and Canonical SMILES strings provide a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis

Falnidamol is a substituted aniline . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Antioxidant Properties and Therapeutic Potential

Falnidamol, also known as Ferulic Acid (FA), demonstrates significant antioxidant properties. It is effective in scavenging free radicals and inhibits lipid peroxidation, contributing to its wide range of therapeutic effects against diseases like cancer, diabetes, cardiovascular, and neurodegenerative disorders. FA's antioxidant property is attributed to its phenolic hydroxyl group, which donates electrons to quench free radicals (Srinivasan, Sudheer, & Menon, 2007).

Application in Organic Chemistry

FA has relevance in organic chemistry, particularly in structure elucidation using techniques like Fast Atom Bombardment (FAB) mass spectrometry. This application is crucial for solving structural problems and understanding the properties of various organic compounds (Williams, 1983).

Skin Antiaging and Antioxidant Efficacy

Topical delivery of FA using nanostructured lipid carriers (NLCs) has been explored for sustained antioxidant and antiaging effects. This approach aims to provide efficient skin targeting, hydration, and prolonged antioxidant potential, highlighting its application in dermatological treatments (Ammar, Ghorab, Mostafa, & Ibrahim, 2016).

Chondroprotective Effects

FA exhibits chondroprotective effects, particularly in reducing pro-inflammatory cytokines and metalloproteinase gene expression in hydrogen peroxide-stimulated chondrocytes. This property makes it a potential candidate for treating conditions like osteoarthritis (Chen et al., 2010).

Therapeutic Nano Reagents for Intestinal Health

In the context of intestinal health, FA-derived lignin nanoparticles (FALNP) have been developed as intestinal pH-sensitive drug carriers. These carriers are designed to withstand harsh gastric acid environments and target the intestine for gastrointestinal delivery, especially for inflammatory bowel disease (IBD) treatments (Zhao et al., 2022).

Hormetin for Age-Related Diseases

FA's role as a hormetin for age-related diseases is under investigation. Its potent antioxidant properties and ability to up-regulate cytoprotective enzymes suggest its potential in treating neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer. However, further research is needed to establish its efficacy in humans (Barone, Calabrese, & Mancuso, 2009).

Biomedical Data Classification

FA's application extends to the classification of biomedical data using optimized fuzzy adaptive logic networks (FALN), demonstrating its relevance in data analysis and interpretation in the biomedical field (Retnakaran & Pizzi, 2005).

Neuroprotective and Antidepressant-Like Effects

FA exhibits neuroprotective and antidepressant-like effects. It enhances energy production and promotes cell survival, proliferation, energy metabolism, and dopamine synthesis in the brain. This makes FA a promising candidate for treating neurodegenerative diseases and mood disorders (Sasaki, Iwata, Ferdousi, & Isoda, 2019).

Neuroprotection Against Ischemia/Reperfusion Injury

FA is effective in protecting against cerebral ischemia/reperfusion-induced injury. Its antioxidant and anti-apoptotic mechanisms play a significant role in neuroprotection, making it a potential therapeutic agent for cerebral ischemia (Ren et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN7/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFRZXFNZVCRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048399 | |

| Record name | Falnidamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Falnidamol | |

CAS RN |

196612-93-8 | |

| Record name | Falnidamol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196612938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Falnidamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Falnidamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FALNIDAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MU316797D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

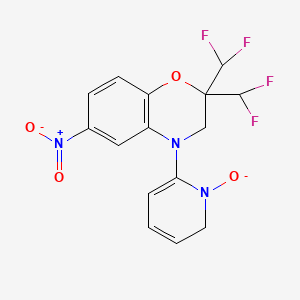

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)

![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)

![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

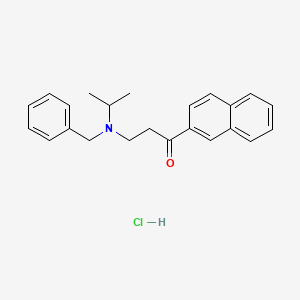

![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)